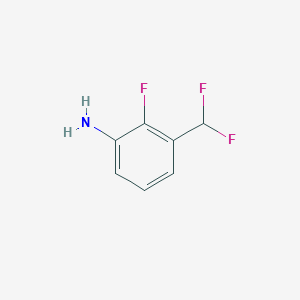
3-(二氟甲基)-2-氟苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-2-fluoroaniline: is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a difluoromethyl group and a fluorine atom attached to the benzene ring, along with an amino group
科学研究应用
Chemistry: In chemistry, 3-(Difluoromethyl)-2-fluoroaniline is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in the design of bioactive molecules and pharmaceuticals .
Medicine: In medicine, 3-(Difluoromethyl)-2-fluoroaniline is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties .
Industry: Industrially, the compound is utilized in the production of agrochemicals, polymers, and specialty chemicals. Its incorporation into various products enhances their performance and stability .
作用机制
Target of Action
It is known that similar compounds, such as fluxapyroxad, target the enzyme succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.
Mode of Action
It is likely that the compound interacts with its target through a radical process . This process involves the transfer of a difluoromethyl group to a specific site on the target molecule . The addition of this group can alter the target’s function, leading to changes in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents, such as difluorocarbene reagents, under controlled reaction conditions .
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)-2-fluoroaniline may involve continuous flow processes that utilize commercially available starting materials, such as α-amino acid methyl esters . These processes are designed to achieve high yields and purities through optimized reaction conditions and efficient purification steps .
化学反应分析
Types of Reactions: 3-(Difluoromethyl)-2-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
相似化合物的比较
- 3-(Trifluoromethyl)-2-fluoroaniline
- 3-(Difluoromethyl)-4-fluoroaniline
- 3-(Difluoromethyl)-2-chloroaniline
Uniqueness: 3-(Difluoromethyl)-2-fluoroaniline is unique due to the specific positioning of the difluoromethyl group and the fluorine atom on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to its analogs .
属性
IUPAC Name |
3-(difluoromethyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXRFVFAIHPWAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














